molecular formula C10H11BrN2O B7676259 (6-bromo-2,3-dihydro-1H-inden-5-yl)urea

(6-bromo-2,3-dihydro-1H-inden-5-yl)urea

Cat. No.: B7676259
M. Wt: 255.11 g/mol
InChI Key: QQAMCFKZSGVJDH-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-dihydro-1H-inden-5-yl)urea is a substituted indene derivative featuring a urea functional group (-NH-C(=O)-NH₂) at the 5-position of the inden ring and a bromine atom at the 6-position. The 2,3-dihydro-1H-inden moiety imparts partial saturation, reducing aromaticity compared to fully unsaturated indenes. This structural motif is common in medicinal chemistry, where urea groups often serve as hydrogen-bond donors/acceptors, enhancing interactions with biological targets such as kinases or GPCRs .

Properties

IUPAC Name

(6-bromo-2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-6-2-1-3-7(6)5-9(8)13-10(12)14/h4-5H,1-3H2,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMCFKZSGVJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide
  • Structure : Replaces the urea group with an acetamide (-NH-C(=O)-CH₃).
  • Key Differences :
    • Reduced hydrogen-bonding capacity compared to urea.
    • Higher lipophilicity due to the methyl group.
  • Applications : Used in biochemical assays (e.g., solubility studies), with storage recommendations at room temperature and solubility in DMSO .
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
  • Structure: Features a ketone at the 1-position and an amino group (-NH₂) at the 5-position.
  • Key Differences: The ketone increases electrophilicity, making it reactive in nucleophilic additions. The amino group enables conjugation or salt formation.
  • Applications : Utilized in material science and as a precursor for bioactive molecules .
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea
  • Structure : Retains the urea group but substitutes bromine with a methoxy-methylphenyl moiety.
  • Key Differences: The methoxy group enhances solubility in polar solvents.
  • Applications : Screened for kinase inhibition or receptor antagonism .

Halogenation and Positional Isomerism

5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
  • Structure: Chlorine replaces the amino group in the 6-position.
  • Key Differences :
    • Increased halogen size (Cl vs. Br) alters steric and electronic properties.
    • Chlorine’s lower electronegativity may reduce hydrogen-bond acceptor strength.
  • Applications : Explored in high-throughput screening for antimicrobial activity .
6-Bromo-2,3-dihydro-1H-inden-5-ol
  • Structure : Hydroxyl (-OH) replaces the urea group.
  • Key Differences :
    • The hydroxyl group increases polarity and acidity (pKa ~0.05).
    • Susceptible to oxidation or conjugation reactions.
  • Applications : Intermediate in synthesizing antioxidants or anti-inflammatory agents .
Solubility and Stability
  • Urea derivatives generally exhibit higher aqueous solubility than acetamides or ketones due to hydrogen-bonding capacity .
  • Bromine’s electron-withdrawing nature may stabilize the inden ring against metabolic degradation compared to chlorine or methyl substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
(6-Bromo-2,3-dihydro-1H-inden-5-yl)urea C₁₀H₁₁BrN₂O 267.11 Urea, Br, dihydroinden Kinase inhibition, drug design
N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide C₁₁H₁₂BrNO 254.12 Acetamide, Br Biochemical assays
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one C₉H₈BrNO 242.08 Ketone, NH₂, Br Material science
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)urea C₁₈H₂₀N₂O₂ 296.37 Urea, OCH₃, CH₃ Kinase screening
5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one C₉H₆BrClO 245.50 Ketone, Br, Cl Antimicrobial research

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